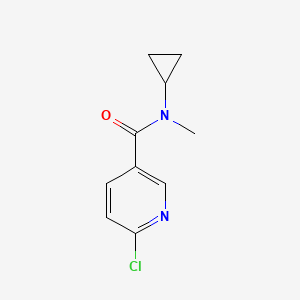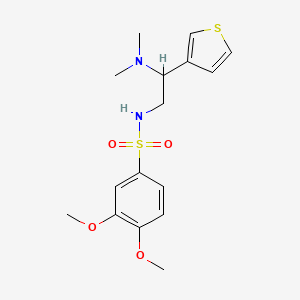
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, also known as DMTS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the sulfonamide family and is classified as a selective inhibitor of carbonic anhydrase IX (CAIX).
Applications De Recherche Scientifique
Nonlinear Optical Properties
The synthesis and characterization of thienyl-substituted pyridinium salts, closely related to the chemical structure of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, have shown significant applications in second-order nonlinear optics (NLO). These compounds exhibit noncentrosymmetric structures and demonstrate powder second harmonic generation (SHG) efficiency, indicating their potential in NLO applications. The study by Liang Li et al. (2012) on thienyl-substituted pyridinium salts reports the synthesis of compounds with varying counter-anions to explore their NLO properties, highlighting the relevance of such chemical structures in developing materials with high macroscopic optical nonlinearity (Liang Li et al., 2012).
Anticancer Agent Development
Another significant area of research involving the structural analogs of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide focuses on their potential as anticancer agents. Specifically, derivatives have been explored for their ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is a critical regulator of tumor growth in hypoxic environments. J. Mun et al. (2012) investigated the structure-activity relationships of arylsulfonamide analogs, revealing insights into chemical modifications that could enhance the pharmacological properties of such compounds for cancer therapy (J. Mun et al., 2012).
Cytotoxicity and Topoisomerase II Inhibition
Research on 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, which shares functional groups with N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide, has demonstrated significant cytotoxicity and topoisomerase II inhibitory activity. These derivatives have shown efficacy against cell lines resistant to treatments like doxorubicin, suggesting their potential for developing new chemotherapeutic agents. The study by I. Gomez-Monterrey et al. (2011) illustrates the role of such compounds in inhibiting DNA topoisomerase II, a key enzyme involved in DNA replication and cell cycle progression, further emphasizing the importance of structural features for biological activity (I. Gomez-Monterrey et al., 2011).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-18(2)14(12-7-8-23-11-12)10-17-24(19,20)13-5-6-15(21-3)16(9-13)22-4/h5-9,11,14,17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKZEFTFIAAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

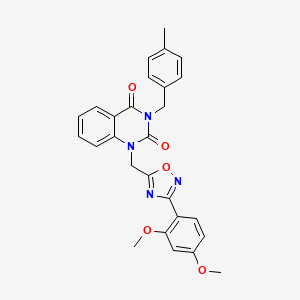
![N-(4-ethylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2814469.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2814470.png)
![(3,3-Difluorocyclobutyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814471.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2814474.png)
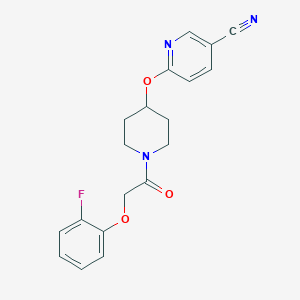
![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)
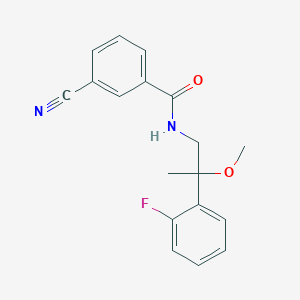
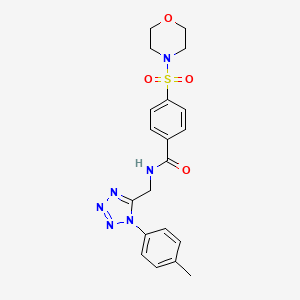


![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)
